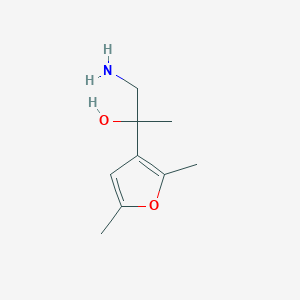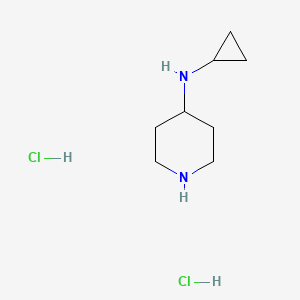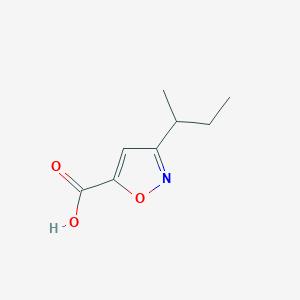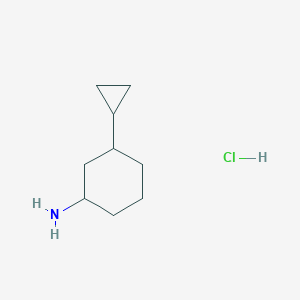![molecular formula C11H15ClN2O2 B1525950 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1354962-40-5](/img/structure/B1525950.png)
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Descripción general
Descripción
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, also known as OEPH-HCl, is an artificial compound that has been used to study the properties and effects of oxazolidinone-based molecules. This molecule has been used in various scientific research applications, such as drug design, drug delivery, and biochemistry. OEPH-HCl has a unique structure that makes it useful for various laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
Crystal Structures and Weak Intermolecular Interaction Networks
A study by Hattab et al. (2010) investigated the crystal structures of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives, which are closely related to the chemical . The research emphasized the significance of weak non-covalent and competitive effects like π/π stacking and CH/π hydrogen bonds in these structures, highlighting the importance of such interactions in the pharmaceutical and material sciences fields (Hattab et al., 2010).
Antibacterial Activities
Zurenko et al. (1996) explored the in vitro activities of oxazolidinone analogs, including U-100592 and U-100766, which are structurally similar to the compound . Their study found these analogs effective against a variety of clinically important human pathogens, highlighting the potential of oxazolidinones in addressing bacterial resistance (Zurenko et al., 1996).
Synthesis and Optimization
Miyawa et al. (1997) employed capillary electrochromatography to optimize the separation of antibacterial 3-[4-(methylsulfinyl) phenyl]-5S-acetamidomethyl-2-oxazolidinone from related compounds. This highlights the compound's relevance in analytical chemistry for the purification and analysis of pharmaceutical agents (Miyawa et al., 1997).
Monoamine Oxidase Inhibition
A study by Gates and Silverman (1989) on 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, a structurally related compound, proposed a mechanism for monoamine oxidase (MAO) inactivation. This research provides insights into the medicinal chemistry applications of oxazolidinones in neurological disorders (Gates & Silverman, 1989).
Synthesis from Amino Alcohols
Paz et al. (2009) developed a method for synthesizing 2-oxazolidinones from 1,2-amino alcohols, highlighting the versatility of oxazolidinones in synthetic chemistry. This process involves CO2 and a variety of phosphorus electrophiles, demonstrating the compound's role in green chemistry (Paz et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUYAXHIAFWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)


![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)





